7-Oxa-4-azaspiro[2.5]octan-5-one
Overview
Description
7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system. The molecular formula of this compound is C6H9NO2, and it has a molecular weight of 127.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one can be achieved through various methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and involves the formation of the spirocyclic structure through a series of chemical transformations .
Another synthetic route involves the use of intermediate compounds. For example, intermediate 3 can be added to tetrahydrofuran, followed by the addition of lithium aluminum hydride under nitrogen protection. The reaction mixture is then heated to room temperature and allowed to react for 16 hours. The resulting product is purified through column chromatography and further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous and efficient synthesis methods are employed to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-4-azaspiro[2.5]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in various substituted spirocyclic compounds .
Scientific Research Applications
7-Oxa-4-azaspiro[2.5]octan-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-4-azaspiro[2.5]octan-5-one involves its interaction with molecular targets and pathways. As a selective electrophilic aminating agent, it reacts with nucleophiles such as nitrogen, sulfur, carbon, and oxygen nucleophiles. This reactivity is attributed to the presence of the spirocyclic structure, which enhances its electrophilic properties .
Comparison with Similar Compounds
Similar Compounds
4-Oxa-7-azaspiro[2.5]octan-6-one: Another spirocyclic compound with similar structural features.
4-oxa-1-azaspiro[5.6]dodecan-2-one: A related compound with a different ring size and structure.
5-ETHYL-3-MORPHOLINONE: A compound with a similar functional group but different overall structure.
Uniqueness
7-Oxa-4-azaspiro[2.5]octan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a selective electrophilic aminating agent sets it apart from other similar compounds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.5]octan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQICWAEJUUHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743546 | |
Record name | 7-Oxa-4-azaspiro[2.5]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100753-07-8 | |
Record name | 7-Oxa-4-azaspiro[2.5]octan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-4-azaspiro[2.5]octan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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